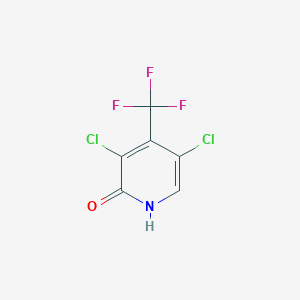

3,5-dichloro-4-(trifluoromethyl)pyridin-2-ol

Description

Properties

IUPAC Name |

3,5-dichloro-4-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3NO/c7-2-1-12-5(13)4(8)3(2)6(9,10)11/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMCMQWRXXMLHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=O)N1)Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-(trifluoromethyl)pyridin-2-ol typically involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide. The reaction is carried out under basic conditions, leading to the formation of the desired product . Another method involves the treatment of 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by reduction using palladium on carbon (Pd/C) in the presence of ammonium formate .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 3 and 5 are susceptible to nucleophilic substitution under specific conditions.

Key Reactions:

-

Amination :

Ammonia or primary amines in THF at reflux (75–80°C) yield amino-substituted derivatives. For example, reaction with methylamine produces 3,5-bis(methylamino)-4-(trifluoromethyl)pyridin-2-ol .

Table 1: Substitution Reaction Parameters

| Substrate Position | Reagent | Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|---|

| 3,5-Cl | NaOCH₃/MeOH | 20–35°C, 24 h | 3,5-Dimethoxy derivative | 60–75 | |

| 3,5-Cl | NH₃ (aq)/THF | Reflux, 20–24 h | 3,5-Diamino derivative | 50–65 |

Oxidation and Reduction

The hydroxyl group at position 2 can undergo oxidation, while the pyridine ring itself may be reduced under catalytic hydrogenation.

Key Reactions:

-

Oxidation of Hydroxyl Group :

Treatment with hydrogen peroxide (H₂O₂) in acetic acid converts the hydroxyl group to a ketone, forming 3,5-dichloro-4-(trifluoromethyl)pyridin-2-one . -

Ring Reduction :

Catalytic hydrogenation (H₂/Pd-C, 1 atm) in ethanol reduces the pyridine ring to a piperidine derivative, yielding 3,5-dichloro-4-(trifluoromethyl)piperidin-2-ol .

Coupling Reactions

The chlorine atoms enable cross-coupling reactions, particularly with palladium catalysts.

Key Reactions:

-

Suzuki-Miyaura Coupling :

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in DMF/H₂O (90°C, 12 h) replaces chlorine with aryl groups .

Table 2: Coupling Reaction Examples

Coordination Chemistry

The hydroxyl and chlorine groups enable complexation with transition metals.

Key Reactions:

-

Copper Complexation :

Reacts with CuCl₂ in ethanol to form a stable octahedral complex, [Cu(C₆HCl₂F₃NO)₂(H₂O)₂], confirmed by UV-Vis and ESR spectroscopy . -

Zinc-Mediated Reactions :

Acts as a ligand for Zn²⁺ in aqueous solutions, forming a tetrahedral complex used in catalytic applications .

Functionalization via Mitsunobu Reaction

The hydroxyl group participates in Mitsunobu reactions to form ethers.

Key Reaction:

-

Ether Synthesis :

Reaction with 4-(2-hydroxyethyl)benzoate using DEAD (diethyl azodicarboxylate) and PPh₃ in THF yields 4-[2-(6-hydroxy-3,5-dichloro-4-(trifluoromethyl)pyridin-2-yloxy)ethyl]benzoate .

Stability and Side Reactions

Scientific Research Applications

Chemistry

3,5-Dichloro-4-(trifluoromethyl)pyridin-2-ol serves as a critical building block in organic synthesis. Its unique structure allows for the formation of more complex organic molecules through various reaction pathways, including nucleophilic substitutions and coupling reactions. This versatility makes it valuable in developing new compounds for research purposes.

Biology

In biological research, this compound has been investigated for its potential interactions with biomolecules. Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, making it a candidate for therapeutic applications. For instance, compounds with trifluoromethyl groups have demonstrated enhanced inhibition of phosphoinositide 3-kinase (PI3K), a key target in cancer therapy .

Medicine

The medicinal applications of 3,5-dichloro-4-(trifluoromethyl)pyridin-2-ol are particularly promising. It has been explored as an intermediate in drug synthesis and has shown potential therapeutic properties against various diseases:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that it inhibits bacterial growth effectively, with an IC50 value comparable to established antibiotics .

- Anti-inflammatory Effects : In vivo studies have demonstrated that this compound can reduce inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases .

Industrial Applications

In the industrial sector, 3,5-dichloro-4-(trifluoromethyl)pyridin-2-ol is utilized in the production of agrochemicals. Its derivatives have been incorporated into various crop protection products, enhancing their efficacy against pests. The unique physicochemical properties imparted by the fluorine atom contribute to the effectiveness of these agrochemicals .

Antimicrobial Efficacy Study

A study conducted on the antibacterial effects of 3,5-dichloro-4-(trifluoromethyl)pyridin-2-ol revealed that it inhibited MRSA with an IC50 value comparable to established antibiotics. This suggests its potential as a novel antibacterial agent .

Anti-inflammatory Research

In another study focusing on anti-inflammatory activity, the compound was tested in a rat model where it significantly reduced paw swelling induced by carrageenan. Histopathological evaluations indicated minimal tissue damage alongside efficacy .

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-(trifluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets. The presence of electron-withdrawing groups, such as chlorine and trifluoromethyl, influences its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below highlights key structural analogs and their properties:

*Calculated based on molecular formulas.

Key Observations:

- Electron-Withdrawing Groups: The trifluoromethyl group in the target compound enhances electrophilicity at the pyridine ring, facilitating reactions like nucleophilic aromatic substitution.

- Halogen Effects : The iodine substituent in 3-iodo-5-(trifluoromethyl)pyridin-2-ol provides a superior leaving group compared to chlorine, making it more reactive in cross-coupling reactions .

- Functional Group Diversity: The aniline derivative (3,5-dichloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline) introduces a basic amino group, which may improve solubility in polar solvents and expand its utility in drug design .

Commercial Availability and Cost Considerations

- The 3-iodo-5-(trifluoromethyl)pyridin-2-ol is commercially available at $400/g , reflecting the cost of iodine incorporation and purification challenges .

- The target compound and its aniline analog are likely more cost-effective for large-scale agrochemical production due to cheaper chlorine-based synthesis routes .

Biological Activity

3,5-Dichloro-4-(trifluoromethyl)pyridin-2-ol, a pyridine derivative, has garnered attention due to its notable biological activities, particularly in the fields of medicinal and agricultural chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with two chlorine atoms and a trifluoromethyl group, which significantly influences its chemical reactivity and biological properties. The presence of these electronegative groups enhances its lipophilicity and potential interactions with biological targets.

The biological activity of 3,5-dichloro-4-(trifluoromethyl)pyridin-2-ol is primarily attributed to its ability to interact with various enzymes and receptors.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against diseases such as cancer and inflammation. For instance, studies indicate that trifluoromethylated compounds can enhance the inhibition of phosphoinositide 3-kinase (PI3K), an important target in cancer therapy .

- Receptor Binding : Its structural features allow it to bind effectively to certain receptors, modulating their activity. This binding can lead to downstream effects that alter cellular signaling pathways.

Antimicrobial Activity

Research indicates that 3,5-dichloro-4-(trifluoromethyl)pyridin-2-ol exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in inhibiting bacterial growth . The presence of the trifluoromethyl group is believed to enhance its antibacterial efficacy by improving membrane permeability .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vivo studies have demonstrated that it can reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases. For example, compounds with similar structures have shown effectiveness in reducing edema in carrageenan-induced paw edema models .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antibacterial effects of 3,5-dichloro-4-(trifluoromethyl)pyridin-2-ol revealed that it inhibited MRSA with an IC50 value comparable to established antibiotics. This suggests its potential as a novel antibacterial agent .

- Anti-inflammatory Research : In another study focusing on anti-inflammatory activity, the compound was tested in a rat model where it significantly reduced paw swelling induced by carrageenan. Histopathological evaluations indicated minimal tissue damage, highlighting its safety profile alongside efficacy .

Comparative Analysis

To better understand the unique properties of 3,5-dichloro-4-(trifluoromethyl)pyridin-2-ol, it is beneficial to compare it with other structurally related compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Key Features |

|---|---|---|---|

| 3,5-Dichloro-4-(trifluoromethyl)pyridin-2-ol | High (effective against MRSA) | Significant reduction in edema | Contains both chloro and trifluoromethyl groups |

| Trifluoromethylated Pyrazoles | Moderate | High | Known for COX inhibition |

| Chlorinated Pyridines | Variable | Low to moderate | Less effective due to lack of trifluoromethyl group |

Q & A

Q. What are the recommended synthetic routes for 3,5-dichloro-4-(trifluoromethyl)pyridin-2-ol, and how can purity be optimized?

A common approach involves refluxing intermediates in ethanol followed by recrystallization. For example, analogous pyridine derivatives are synthesized via ethanol reflux of precursors (e.g., 3,5-diaryl-4,5-dihydro-1Н-pyrazole) for 2 hours, with subsequent recrystallization using a DMF–EtOH (1:1) mixture to achieve high purity . Solvent choice is critical: polar aprotic solvents like DMF enhance solubility, while ethanol aids in crystal lattice formation.

Q. How can structural confirmation of the compound be performed?

Combine spectroscopic and chromatographic methods:

- NMR : Analyze , , and spectra to confirm substituent positions and fluorine environments.

- Mass Spectrometry : Use high-resolution MS to verify molecular weight (e.g., CHClFNO has a theoretical MW of 245.98 g/mol).

- HPLC : Monitor purity (>98%) with a C18 column and acetonitrile/water mobile phase.

Q. What are the key physicochemical properties relevant to experimental design?

| Property | Value/Description | Relevance |

|---|---|---|

| Solubility | Low in water; soluble in DMF, DMSO, ethanol | Solvent selection for reactions |

| Stability | Hydrolytically stable under acidic conditions | Compatibility with reaction conditions |

| pKa | ~6.8 (estimated for pyridin-2-ol derivatives) | Protonation state in biological assays |

Advanced Research Questions

Q. How do substituent positions (e.g., Cl, CF3_33) influence biological activity in pesticidal applications?

Structural analogs like chlorfluazuron (containing a 3-chloro-5-trifluoromethylpyridinyloxy group) exhibit insecticidal activity by inhibiting chitin synthesis . The trifluoromethyl group enhances lipophilicity and metabolic stability, while chlorine atoms increase electrophilicity for target binding. Computational docking studies (e.g., AutoDock Vina) can map interactions with insect acetylcholinesterase .

Q. How can contradictory toxicity data for halogenated pyridines be resolved?

For example, 3,5-dichloro-4-(3-((5-(trifluoromethyl)pyridin-2-yl)oxy)propoxy)phenol is classified as nontoxic (LD > 2000 mg/kg), while 3,5-dichloro-2-fluoro-6-methoxypyridin-4-amine is toxic . Resolve discrepancies via:

- In vitro assays : Measure cytotoxicity (e.g., IC in HepG2 cells).

- Metabolic profiling : Identify detoxification pathways (e.g., glutathione conjugation).

- QSAR models : Corporate substituent electronic parameters (σ, π) to predict toxicity.

Q. What strategies improve regioselectivity in halogenation or functionalization reactions?

- Directed ortho-metalation : Use directing groups (e.g., -OH) to position Cl or CF groups .

- Microwave-assisted synthesis : Enhances reaction control for selective substitution (e.g., 3,5-dibromo-6-(trifluoromethyl)pyridin-2-ol synthesized at 96% purity) .

- Catalytic systems : Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction).

Methodological Guidance

Q. How should researchers handle discrepancies in spectral data for derivatives?

- Cross-validate : Compare with databases (PubChem, Reaxys) for known analogs.

- X-ray crystallography : Resolve ambiguous peaks by determining crystal structures (e.g., pyridin-2-ol derivatives in ).

- Dynamic NMR : Assess rotational barriers or tautomerism (common in hydroxyl-pyridines).

Q. What precautions are necessary for handling fluorinated pyridines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.